2,1,3-Benzothiadiazole-4-carboxylic acid
Overview
Description
2,1,3-Benzothiadiazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields. This compound is characterized by a benzene ring fused with a thiadiazole ring, with a carboxylic acid group attached at the fourth position. Its unique structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-benzothiadiazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields the desired benzothiadiazole ring system with a carboxylic acid group at the fourth position. The reaction conditions generally include:
Reagents: o-Phenylenediamine, thionyl chloride, pyridine
Conditions: Reflux in pyridine, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the compound can yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
2,1,3-Benzothiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by undergoing intramolecular charge transfer (ICT) reactions, which result in fluorescence emission. This property is exploited in imaging and diagnostic applications. Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules underlies its potential as a pharmacophore in drug design .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-4-carboxylic acid can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound without the carboxylic acid group.
4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used in the synthesis of conductive polymers.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: A derivative with two carboxylic acid groups, offering different reactivity and applications
Uniqueness: The presence of the carboxylic acid group at the fourth position in this compound imparts unique reactivity and solubility properties, making it particularly useful in the synthesis of functional materials and pharmaceuticals .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGZMOKXTUMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383577 | |
Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-57-5 | |
Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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